2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene is a fluorinated organic compound with the molecular formula C5H5F5O. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound is characterized by the presence of both ethoxy and pentafluoropropene groups, contributing to its distinct reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1,1,3,3,3-pentafluoroprop-1-ene typically involves the reaction of hexafluoropropene with ethanol in the presence of a base. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and specific reaction temperatures is crucial to achieving high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be replaced by other nucleophiles under suitable conditions.
Addition Reactions: The double bond in the pentafluoropropene moiety allows for addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and alkoxides, typically under basic conditions.
Addition Reactions: Reagents such as hydrogen halides and organometallic compounds are used under controlled temperatures and pressures.
Major Products Formed:
Substitution Reactions: Products include various substituted fluoropropenes.
Addition Reactions: Products include addition compounds with modified fluoropropene structures.
Scientific Research Applications
2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a fluorinated probe.
Medicine: Explored for its potential in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-1,1,3,3,3-pentafluoroprop-1-ene involves its interaction with various molecular targets. The compound’s fluorinated groups enhance its reactivity and stability, allowing it to participate in a range of chemical reactions. The ethoxy group can act as a leaving group in substitution reactions, while the pentafluoropropene moiety can undergo addition reactions with electrophiles and nucleophiles .
Comparison with Similar Compounds
1,2,3,3,3-Pentafluoropropene: Shares the pentafluoropropene moiety but lacks the ethoxy group.
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene: Contains a chloro group instead of an ethoxy group.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Contains an ethoxy group but differs in the fluorinated carbon chain.
Uniqueness: 2-Ethoxy-1,1,3,3,3-pentafluoroprop-1-ene is unique due to the combination of its ethoxy and pentafluoropropene groups, which confer distinct reactivity and stability. This makes it valuable in applications requiring specific chemical properties .
Properties
CAS No. |
2247-94-1 |
---|---|
Molecular Formula |
C5H5F5O |
Molecular Weight |
176.08 g/mol |
IUPAC Name |
2-ethoxy-1,1,3,3,3-pentafluoroprop-1-ene |
InChI |
InChI=1S/C5H5F5O/c1-2-11-3(4(6)7)5(8,9)10/h2H2,1H3 |
InChI Key |
LLBCDOYDDNKNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.